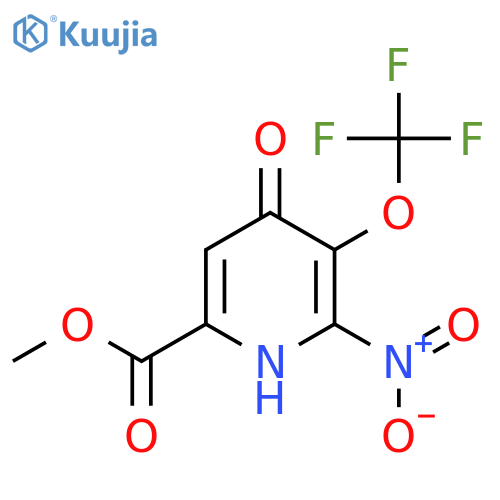

Cas no 1804351-50-5 (Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate)

1804351-50-5 structure

商品名:Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate

CAS番号:1804351-50-5

MF:C8H5F3N2O6

メガワット:282.130312681198

CID:4814719

Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate

-

- インチ: 1S/C8H5F3N2O6/c1-18-7(15)3-2-4(14)5(19-8(9,10)11)6(12-3)13(16)17/h2H,1H3,(H,12,14)

- InChIKey: WQAFPJYCMXTCCE-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C=C(C(=O)OC)NC=1[N+](=O)[O-])=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 502

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 110

Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029094362-1g |

Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate |

1804351-50-5 | 97% | 1g |

$1,534.70 | 2022-04-02 |

Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

1804351-50-5 (Methyl 4-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate) 関連製品

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量